2-[7-(3,4-Dimethoxyphenyl)-imidazo[1,2-c]pyrimidin-5-ylamino]-nicotinamide dihydrochloride (BAY 61-3606) is a synthetically derived, low molecular weight compound that acts as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) []. It is investigated for its potential therapeutic application in treating allergic reactions and inflammatory diseases [].
7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol is a heterocyclic compound with the molecular formula and a molecular weight of 271.27 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly as a selective inhibitor of spleen tyrosine kinase (Syk), which plays a significant role in immune response modulation and has implications in treating various inflammatory diseases and cancers .
The compound is classified under imidazo[1,2-c]pyrimidines, which are characterized by the fusion of imidazole and pyrimidine rings. It is primarily sourced through synthetic methodologies involving the reaction of specific starting materials, such as 3,4-dimethoxybenzaldehyde and 2-aminopyrimidine .
The synthesis of 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol typically involves several key steps:
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis typically involves optimizing reaction conditions such as temperature and pressure to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency .
The molecular structure of 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol consists of an imidazole ring fused with a pyrimidine ring, along with a dimethoxyphenyl substituent. The structural representation can be summarized as follows:
This compound exhibits a unique three-dimensional arrangement that contributes to its biological activity .
7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol can participate in various chemical reactions:
The primary mechanism of action for 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol involves its inhibition of spleen tyrosine kinase (Syk). This inhibition disrupts several biochemical pathways critical for immune cell function:
This action leads to a decreased immune response, making it a candidate for treating allergic diseases and autoimmune disorders .
7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol has several notable applications:
Nitrogen-containing heterocycles constitute fundamental structural elements in modern pharmaceutical agents, serving as privileged scaffolds in medicinal chemistry. These compounds exhibit broad bioactivity due to their ability to mimic endogenous molecules and participate in key biological interactions. Among bicyclic heterocycles, imidazo[1,2-c]pyrimidine derivatives represent a pharmaceutically significant class, combining the electronic properties of imidazole and pyrimidine rings into a single, planar pharmacophore. This fused system demonstrates improved metabolic stability and enhanced binding affinity compared to monocyclic counterparts, enabling targeted interactions with diverse biological macromolecules. The versatility of this scaffold is evidenced by its presence in compounds spanning antiviral, anticancer, and anti-inflammatory therapeutic categories. Drug discovery efforts increasingly exploit such heterocyclic cores to develop targeted therapies with optimized pharmacokinetic profiles and reduced off-target effects, positioning imidazo[1,2-c]pyrimidines as valuable templates for rational drug design [7].
The imidazo[1,2-c]pyrimidine core exhibits distinctive structural characteristics that enhance its pharmaceutical utility. X-ray crystallographic analyses reveal a slight deviation from planarity in the heterocyclic system, with an anti conformation about glycosidic linkages in nucleoside derivatives. This conformational flexibility enables adaptive binding to biological targets while maintaining overall rigidity—a critical balance for achieving high binding affinity and selectivity [1]. Spectroscopic studies demonstrate significant fluorescence properties in certain derivatives; protonated forms exhibit emission maxima at approximately 340 nm with quantum yields below 0.01 and fluorescence lifetimes of 30±5 ps. These photophysical characteristics enable applications as biological probes for target engagement studies [1].
The scaffold serves as a purine bioisostere, effectively mimicking adenine/guanine in molecular recognition processes. This bioisosteric relationship facilitates interactions with purine-binding enzymes and receptors, including:
Table 1: Structural and Electronic Properties of Imidazo[1,2-c]pyrimidine vs. Purine Bases
Property | Imidazo[1,2-c]pyrimidine | Adenine | Guanine |
---|---|---|---|
Ring System | Fused 6-5 bicyclic | Fused 6-5 bicyclic | Fused 6-5 bicyclic |
Hydrogen Bond Acceptors | 3 | 3 | 4 |
Hydrogen Bond Donors | 1 | 1 | 2 |
LogP (Calculated) | ~2.1 (unsubstituted) | ~0.1 | ~0.2 |
pKa | Basic (pKa ~5.2) | Basic (pKa ~4.2) | Amphoteric |
The scaffold's synthetic versatility permits extensive structural elaboration at multiple positions (C-5, C-7), enabling precise optimization of pharmacological properties through structure-activity relationship studies. This adaptability has yielded clinical candidates across diverse therapeutic areas, including oncology, immunology, and CNS disorders [7] [9].
The strategic incorporation of 3,4-dimethoxyphenyl substituents at the C-7 position of imidazo[1,2-c]pyrimidine significantly expands therapeutic potential through enhanced target engagement and optimized physicochemical properties. The dimethoxyaryl group serves as a privileged pharmacophore in bioactive molecules, contributing to:
Table 2: Physicochemical Properties of 7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₃N₃O₃ | [2] [5] |
Molecular Weight | 271.27 g/mol | [2] [6] |
Purity | 95-98% | Commercial specifications [5] [6] |
Calculated logP | 2.12 | [5] |
Hydrogen Bond Donors | 1 | [5] |
Hydrogen Bond Acceptors | 6 | [5] |
Topological Polar Surface Area | 68.9 Ų | [5] |
Appearance | Solid | [5] [6] |
In cancer therapeutics, the dimethoxyphenyl-imidazopyrimidine hybrid demonstrates potent tubulin polymerization inhibition by binding at the colchicine site. Molecular modeling reveals critical interactions: the dimethoxyphenyl moiety occupies a hydrophobic cleft formed by βGln247 and βLeu248 residues, while the methoxy oxygen atoms form hydrogen bonds with βLys254—a key interaction for nanomolar potency against lung cancer cell lines (A549, IC₅₀ = 1.48 μM) [7].
Kinase inhibition represents another promising therapeutic application. Structural analogs containing the 7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine core show subnanomolar activity against rapidly accelerated fibrosarcoma (B-Raf) kinases and spleen tyrosine kinase (Syk). The dimethoxyaryl group enhances affinity for the hydrophobic back pocket of kinase ATP-binding sites, with selectivity profiles exceeding 700-fold against related kinases (Src, Lyn, Fyn) in optimized derivatives [7] [10]. This selectivity profile positions these compounds as valuable chemical probes and potential therapeutic candidates for inflammation, autoimmune disorders, and oncology indications.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5